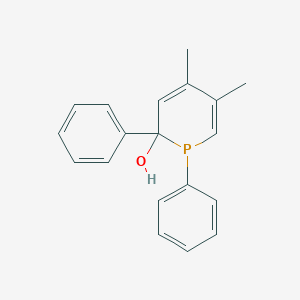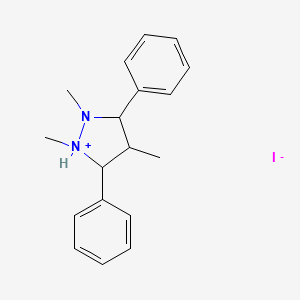
Methyl 2-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-nitrobutanoate: is an organic compound with the molecular formula C5H9NO4 It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of methyl butanoate using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Microwave-assisted synthesis has also been explored, significantly reducing reaction times and increasing yields compared to conventional methods .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 2-aminobutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Hydrolysis: 2-nitrobutanoic acid and methanol.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-nitrobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug, where it can be metabolized into active compounds within the body. Its derivatives are also explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of methyl 2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group allows for easy modification, enabling the design of derivatives with specific biological activities .
Comparación Con Compuestos Similares
Methyl 2-methylbutanoate: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-nitrobenzoate: Contains a benzene ring, which significantly alters its chemical properties and applications.
Uniqueness: Methyl 2-nitrobutanoate is unique due to the presence of both a nitro group and an ester group on a butanoate backbone. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications .
Propiedades
Número CAS |
59906-50-2 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
methyl 2-nitrobutanoate |
InChI |
InChI=1S/C5H9NO4/c1-3-4(6(8)9)5(7)10-2/h4H,3H2,1-2H3 |
Clave InChI |
OETKPFPQNCBLNA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)

![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)





![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)


